N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide

Descripción general

Descripción

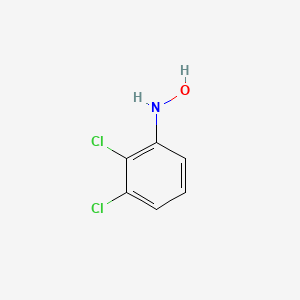

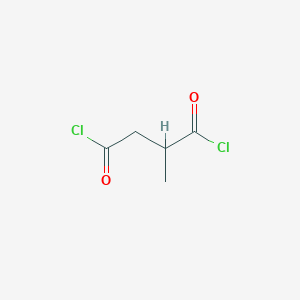

“N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide” is a complex organic compound. It contains a bromine and a chlorine atom on the phenyl ring, an ethyl group on the phenoxy ring, and an acetamide group.

Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, it’s likely that it could be synthesized through a series of reactions involving halogenation, etherification, and amide formation.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring with bromine and chlorine substituents, an ethyl-substituted phenoxy group, and an acetamide group.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine and chlorine atoms might be susceptible to nucleophilic aromatic substitution reactions, and the acetamide group could undergo hydrolysis under acidic or basic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could enhance its solubility in polar solvents, and the halogens might increase its density and boiling point compared to similar compounds without halogens.Aplicaciones Científicas De Investigación

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research indicates that derivatives of 2-(substituted phenoxy)acetamide, with halogens on the aromatic ring, exhibit significant anticancer, anti-inflammatory, and analgesic activities. The Leuckart synthetic pathway has been utilized to develop these derivatives, which have shown promising results against various cancer cell lines and inflammation models. Among these, specific compounds have demonstrated potential for development into therapeutic agents due to their bioactivity profiles (Rani, Pal, Hegde, & Hashim, 2014).

Insecticidal Efficacy

A study focusing on the synthesis of novel phenoxyacetamide derivatives explored their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research concluded that certain compounds exhibited excellent insecticidal properties, highlighting the application of these derivatives in agricultural pest management (Rashid et al., 2021).

Molecular Conformations and Supramolecular Assembly

Studies on halogenated C,N-diarylacetamides, including derivatives similar to the compound , have provided insights into their molecular conformations and supramolecular assembly. These findings have implications for designing materials with specific structural and interaction characteristics, contributing to advancements in materials science (Nayak et al., 2014).

Antimicrobial Activities

Research on Schiff bases and Thiazolidinone derivatives of phenoxyacetamide compounds has demonstrated antimicrobial properties against a range of bacteria and fungi. These compounds were synthesized and evaluated, showing potential as new antimicrobial agents for medical and pharmaceutical applications (Fuloria, Fuloria, & Gupta, 2014).

Pesticide Development

Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for their potential as pesticides through X-ray powder diffraction. This research underscores the utility of these compounds in developing new, effective pesticides for agricultural use (Olszewska, Tarasiuk, & Pikus, 2009).

Safety And Hazards

As with any chemical compound, handling “N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices.

Direcciones Futuras

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Further studies could explore its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry.

Propiedades

IUPAC Name |

N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-12-5-8-15(18)14(17)9-12/h3-9H,2,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFFSCHJSNMZKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361747 | |

| Record name | N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |

CAS RN |

527746-29-8 | |

| Record name | N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde](/img/structure/B3060478.png)

![2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B3060485.png)

![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/no-structure.png)